molecular formula C14H16BrN3O3S B7552050 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole

5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole

Cat. No. B7552050
M. Wt: 386.27 g/mol
InChI Key: RXNPMSLLDOPKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its ability to inhibit PDE5, which leads to an increase in the levels of cGMP in the body. This, in turn, results in the relaxation of smooth muscle cells and vasodilation, which improves blood flow to various organs, including the penis and lungs. Additionally, 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole are primarily related to its ability to inhibit PDE5 and induce apoptosis in cancer cells. Inhibition of PDE5 leads to an increase in cGMP levels, which results in vasodilation and improved blood flow. This can have beneficial effects in the treatment of erectile dysfunction and pulmonary arterial hypertension. The induction of apoptosis in cancer cells can lead to the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole in lab experiments include its potency and specificity as a PDE5 inhibitor and its potential as an anticancer agent. However, the limitations include its high cost and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole. These include:
1. Further studies to determine its safety and efficacy in humans as a PDE5 inhibitor and anticancer agent.
2. Investigation of its potential as a treatment for other diseases, such as heart failure, stroke, and Alzheimer's disease.
3. Development of new synthetic methods to improve the yield and reduce the cost of production.
4. Optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity.
5. Investigation of its mechanism of action in more detail to identify new targets for drug development.
In conclusion, 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole is a chemical compound with significant potential in the fields of medicinal chemistry, pharmacology, and biochemistry. Its ability to inhibit PDE5 and induce apoptosis in cancer cells makes it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide (DMF). The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield the final product.

Scientific Research Applications

5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its effectiveness as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. PDE5 inhibitors, such as sildenafil and tadalafil, are commonly used for the treatment of erectile dysfunction and pulmonary arterial hypertension. 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3S/c1-10-16-14(21-17-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPMSLLDOPKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.